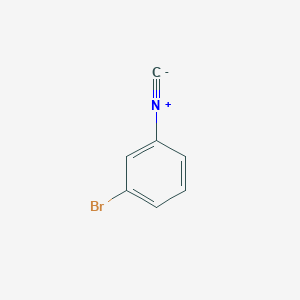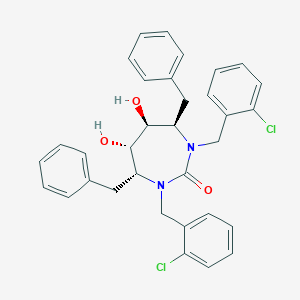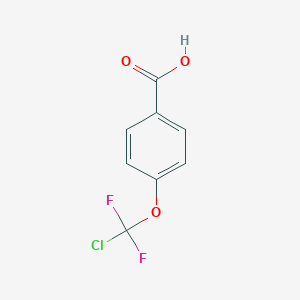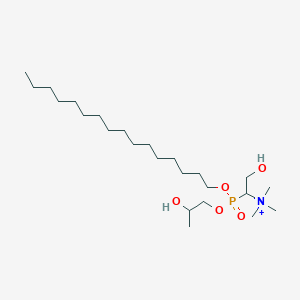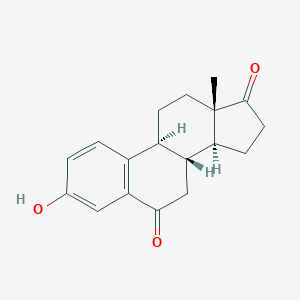![molecular formula C11H19NO4 B123552 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid CAS No. 156047-41-5](/img/structure/B123552.png)
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14). This provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.
Aplicaciones Científicas De Investigación
Photoactive Peptide Synthesis
An interesting application is in the synthesis of photoactive peptides. The compound can be used to build diarylethene (DAE) amino acids into peptides/peptidomimetics, which are then used in the preparation of diverse photoactive molecules. These peptides are interesting as building units in light-sensitive supramolecular systems, potentially leading to new smart drugs .
Molecular Photoswitches
Boc-2-methallyl-glycine: contributes to the field of molecular photoswitches. It is used to create diarylethene amino acids, which are incorporated into peptides to make them light-controllable. This has implications for developing smart materials and drugs that can be controlled using light .
Mecanismo De Acción
Target of Action
Similar compounds have been known to targettyrosine-protein phosphatase non-receptor type 1 .
Mode of Action
It’s known that the compound is used in peptide synthesis . The compound, being a tert-butoxycarbonyl (Boc) protected amino acid, is likely to interact with its targets by forming peptide bonds .
Biochemical Pathways
It’s known that boc-protected amino acids are used in peptide synthesis, which is a crucial process in protein biosynthesis .
Pharmacokinetics
It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and eliminated in a manner similar to other amino acids .
Result of Action
It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they play a role in protein biosynthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of Boc-protected amino acids in different solvents can affect their reactivity and efficacy in peptide synthesis . Furthermore, temperature can also influence the reaction rate and yield .
Safety and Hazards
Specific safety and hazard information for “4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid” is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
Propiedades
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOMLAFEJVSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


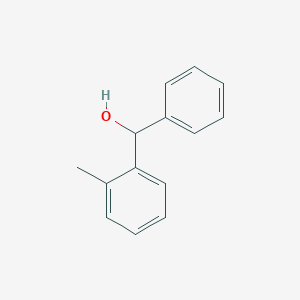

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)
![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)
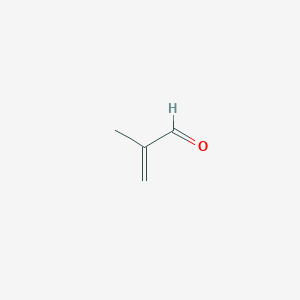
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)


